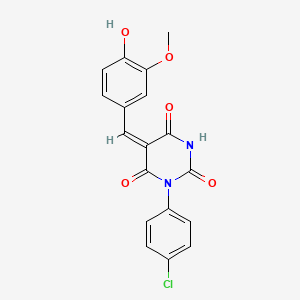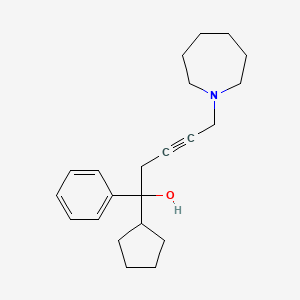![molecular formula C21H18N4O3 B11682679 N'-[(E)-1-(2-Furyl)ethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11682679.png)
N'-[(E)-1-(2-Furyl)ethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-1-(2-Furyl)etilidene]-3-(2-metoxi-1-naftil)-1H-pirazol-5-carbohidrazida es un complejo compuesto orgánico con la fórmula molecular C21H18N4O3. Este compuesto es conocido por sus características estructurales únicas, que incluyen un anillo de pirazol, un grupo naftil y un grupo furil. A menudo se utiliza en la investigación científica debido a sus posibles actividades biológicas y propiedades químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N’-[(E)-1-(2-Furyl)etilidene]-3-(2-metoxi-1-naftil)-1H-pirazol-5-carbohidrazida típicamente involucra la reacción de condensación entre 3-(2-metoxi-1-naftil)-1H-pirazol-5-carbohidrazida y 1-(2-furyl)etanona. La reacción generalmente se lleva a cabo en presencia de un catalizador ácido, como el ácido acético, bajo condiciones de reflujo. Luego, la mezcla de reacción se enfría y el producto se aísla por filtración y se purifica por recristalización.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como la implementación de técnicas de purificación eficientes como la cromatografía en columna o la cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
N’-[(E)-1-(2-Furyl)etilidene]-3-(2-metoxi-1-naftil)-1H-pirazol-5-carbohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo furil se puede oxidar para formar furanonas correspondientes.
Reducción: El grupo carbonilo en el anillo de pirazol se puede reducir para formar derivados de alcohol.
Sustitución: El grupo metoxi en el anillo de naftil se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4) se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en presencia de una base como el hidruro de sodio (NaH) o el carbonato de potasio (K2CO3).
Productos principales
Oxidación: Derivados de furanona.
Reducción: Derivados de alcohol.
Sustitución: Varios derivados de naftil sustituidos.
Aplicaciones Científicas De Investigación
N’-[(E)-1-(2-Furyl)etilidene]-3-(2-metoxi-1-naftil)-1H-pirazol-5-carbohidrazida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles propiedades antimicrobianas y antifúngicas.
Medicina: Se estudia por su potencial como agente terapéutico debido a sus actividades biológicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N’-[(E)-1-(2-Furyl)etilidene]-3-(2-metoxi-1-naftil)-1H-pirazol-5-carbohidrazida implica su interacción con varios objetivos moleculares. El compuesto puede unirse a enzimas o receptores específicos, inhibiendo su actividad y provocando una respuesta biológica. Las vías y los objetivos exactos dependen de la aplicación específica y el sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
- N’-[(E)-1-(2-Furyl)etilidene]-3-(2-naftil)-1H-pirazol-5-carbohidrazida
- N’-[(E)-1-(4-aminofenil)etilidene]-3-(2-metoxi-1-naftil)-1H-pirazol-5-carbohidrazida
- N’-[(E)-(4-etoxi-fenil)metiliden]-3-(2-metoxi-1-naftil)-1H-pirazol-5-carbohidrazida
Unicidad
N’-[(E)-1-(2-Furyl)etilidene]-3-(2-metoxi-1-naftil)-1H-pirazol-5-carbohidrazida es único debido a su combinación de un grupo furil, un grupo naftil y un anillo de pirazol. Esta estructura única imparte propiedades químicas y biológicas específicas que no se encuentran en otros compuestos similares. Por ejemplo, la presencia del grupo furil puede mejorar la capacidad del compuesto para interactuar con objetivos biológicos, mientras que el grupo naftil puede mejorar su estabilidad y solubilidad.
Propiedades
Fórmula molecular |
C21H18N4O3 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
N-[(E)-1-(furan-2-yl)ethylideneamino]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H18N4O3/c1-13(18-8-5-11-28-18)22-25-21(26)17-12-16(23-24-17)20-15-7-4-3-6-14(15)9-10-19(20)27-2/h3-12H,1-2H3,(H,23,24)(H,25,26)/b22-13+ |
Clave InChI |
SJVIQLBBFCKSLQ-LPYMAVHISA-N |
SMILES isomérico |
C/C(=N\NC(=O)C1=CC(=NN1)C2=C(C=CC3=CC=CC=C32)OC)/C4=CC=CO4 |
SMILES canónico |
CC(=NNC(=O)C1=CC(=NN1)C2=C(C=CC3=CC=CC=C32)OC)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11682606.png)
![7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11682609.png)
![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B11682612.png)
![(5E)-5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682620.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682631.png)

![3-[(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11682643.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide](/img/structure/B11682645.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11682654.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11682671.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682683.png)


